molecular formula C15H11N3O4S B3955090 N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 92498-85-6

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B3955090
CAS No.: 92498-85-6
M. Wt: 329.3 g/mol
InChI Key: GQWQZFXWQGFHIE-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS 92498-85-6) is a small molecule belonging to the N-(2-acetamidobenzo[d]thiazol-6-yl) acetamide derivative family, which has demonstrated significant potential in scientific research, particularly in oncology and infectious disease studies . The compound features a benzothiazole core substituted with a nitro group at the 6-position and an acetamide linker at the 2-position connected to a phenoxy moiety . This specific molecular architecture is associated with promising biological activity. In cancer research, derivatives of this chemical scaffold have been identified as novel BCR-ABL1 inhibitors through structure-based virtual screening . One closely related potent compound demonstrated powerful anti-tumor effects against chronic myeloid leukemia (CML) cell lines, inhibiting BCR-ABL-dependent signaling and showing synergistic effects when combined with other therapeutics . The mechanism of action involves forming crucial hydrogen bonds with the kinase hinge region and stabilizing the protein's inactive conformation, making it a valuable lead compound for developing new oncology agents . Furthermore, benzothiazole acetamide derivatives exhibit substantial antimicrobial properties . Research indicates that compounds with this core structure show good activity against Gram-positive and Gram-negative bacteria, with studies involving molecular docking against targets like DNA gyrase (PDB: 3G75) to elucidate their mechanism of inhibitory interactions . Therefore, this compound serves as a versatile building block in medicinal chemistry for the design and synthesis of novel therapeutic agents, offering researchers a compound with dual applicability in anticancer and antimicrobial discovery programs.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-14(9-22-11-4-2-1-3-5-11)17-15-16-12-7-6-10(18(20)21)8-13(12)23-15/h1-8H,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWQZFXWQGFHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387721
Record name Acetamide, N-(6-nitro-2-benzothiazolyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92498-85-6
Record name Acetamide, N-(6-nitro-2-benzothiazolyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-amino-6-nitrobenzothiazole with phenoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like acetic anhydride at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides can be used.

Major Products Formed

    Reduction: The major product formed is N-(6-amino-1,3-benzothiazol-2-yl)-2-phenoxyacetamide.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets within cells. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that induce cell death in cancer cells . The compound may also interact with enzymes and proteins involved in cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

a. Nitro vs. Methoxy Substituents

  • This analog lacks significant antimicrobial activity compared to nitro-substituted derivatives, highlighting the importance of the nitro group for target binding .
  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: The adamantyl group enhances lipophilicity, improving blood-brain barrier penetration.

b. Positional Isomerism of Nitro Group

  • N-(5-Nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Shifting the nitro group to position 5 alters electronic distribution, reducing antimicrobial efficacy (MIC values 2–4× higher than the 6-nitro analog) .
Modifications in the Acetamide Side Chain

a. Phenoxy vs. Pyridinyl Groups

  • N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-r): Replacing phenoxy with pyridinyl enhances antibacterial activity against E. coli (MIC = 3.125 µg/ml) due to improved hydrogen bonding with DNA gyrase . Docking studies (V-life MDS 3.5) confirm stronger interactions with the ATP-binding pocket of DNA gyrase (PDB: 3G75) compared to phenoxy derivatives .

b. Thiazole-Triazole Hybrids

  • Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Incorporation of triazole-thiazole motifs increases steric bulk, reducing solubility but improving VEGFR-2 inhibition (IC₅₀ = 0.89 µM) compared to the parent compound .

c. Adamantyl and Piperazine Derivatives

  • N-(1,3-Benzothiazol-2-yl)-2-(piperazin-1-yl)acetamide (P2): Piperazine enhances water solubility and CNS penetration. However, its anticancer activity (IC₅₀ = 12.3 µM against MCF-7) is inferior to nitro-phenoxy analogs, suggesting nitro groups are critical for cytotoxicity .
Key SAR Insights:

Nitro Group : Essential for antimicrobial and enzyme-inhibitory activities. Removal or positional shifts reduce potency .

Phenoxy vs. Heterocyclic Side Chains: Pyridinyl and triazole groups enhance target specificity but may compromise solubility .

Lipophilic Groups (Adamantyl) : Improve CNS penetration but require balanced hydrophilicity for optimal pharmacokinetics .

Molecular Docking and Mechanistic Studies

  • DNA Gyrase Inhibition : BTC-r shows a GlideXP score of −5.2 kcal/mol, forming hydrogen bonds with Asp73 and hydrophobic interactions with Ile78 of DNA gyrase .
  • VEGFR-2 Inhibition : Compound 9c binds to the kinase domain (PDB: 2OH4) with a docking score of −9.8 kcal/mol, interacting with Cys919 and Glu885 via π-π stacking .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound notable for its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. Its chemical formula is C15H11N3O4SC_{15}H_{11}N_{3}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The nitro group at the 6-position of the benzothiazole moiety is crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : The compound can bind to particular receptors, modulating their activity.
  • Signal Transduction Interference : It may interfere with cellular signaling pathways, leading to altered cell behavior.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation.

Case Study : A study published in Research Journal of Pharmacy and Technology evaluated a series of acetamide derivatives, including this compound. The results indicated that this compound showed a significant reduction in tumor growth in xenograft models compared to controls .

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as COX-2 and TNF-alpha. This activity suggests its potential use in treating inflammatory diseases.

Cytokine Inhibition (%) at 100 µM
COX-275
TNF-alpha60

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how are reaction conditions optimized for high yield?

  • Methodology : Synthesis typically involves coupling 6-nitro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) minimizes side reactions, and purification via column chromatography ensures purity. Reaction progress is monitored using thin-layer chromatography (TLC) .
  • Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂) prevent oxidation of nitro groups .

Q. How is the purity and structural integrity of the compound validated during synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C6 of benzothiazole, phenoxyacetamide linkage).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₂N₃O₄S).
  • Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1670 cm⁻¹ (amide C=O) confirm functional groups .

Q. What are the standard protocols for crystallizing This compound for X-ray diffraction studies?

  • Crystallization : Slow evaporation from ethanol/water (8:2) yields single crystals. SHELX software refines crystal structures, with hydrogen-bonded dimers often observed (e.g., N–H⋯O interactions between amide and nitro groups) .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts. R-factor < 0.05 ensures reliability .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The nitro group’s strong electron-withdrawing nature activates the benzothiazole ring for nucleophilic attack at C2. Density Functional Theory (DFT) calculations reveal reduced electron density at C2 (Mulliken charge: +0.35), favoring reactions with amines or thiols .
  • Experimental Validation : Substituent variation (e.g., replacing NO₂ with OCH₃) reduces reactivity by 60% in SNAr reactions .

Q. What strategies resolve conflicting bioactivity data in in vitro vs. in vivo studies for this compound?

  • Case Study : Discrepancies in antifungal activity (e.g., strong in vitro inhibition vs. poor in vivo efficacy) may arise from poor solubility or metabolic instability.
  • Solutions :

  • Prodrug Design : Introduce ester groups to enhance lipophilicity (logP increased from 2.1 to 3.8) .
  • Microsomal Stability Assays : Identify metabolic hotspots (e.g., amide hydrolysis) using liver microsomes + NADPH .

Q. How can QSAR models guide structural optimization for enhanced anticancer activity?

  • Model Parameters :

  • Descriptors : LogP, polar surface area (PSA), and HOMO-LUMO gap correlate with IC₅₀ values in breast cancer cell lines (R² = 0.89).
  • Key Modifications : Adding electron-donating groups (e.g., -OCH₃) at the phenoxy ring increases PSA (>90 Ų), improving solubility and tumor penetration .
    • Validation : Synthesized analogs with predicted IC₅₀ < 10 μM showed 85% agreement with model outputs .

Q. What intermolecular interactions dominate in the solid-state structure, and how do they affect material properties?

  • Crystal Packing Analysis :

  • Hydrogen Bonds : N–H⋯O (2.89 Å) and C–H⋯O (3.12 Å) interactions form 2D networks, stabilizing the lattice.
  • π-π Stacking : Benzothiazole and phenyl rings stack with centroid distances of 3.65 Å, influencing mechanical stability .
    • Thermal Analysis : Differential Scanning Calorimetry (DSC) shows a melting point of 218–220°C, correlating with strong intermolecular forces .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

  • Root Causes :

  • Assay Conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter ionization states (e.g., amide group pKa ~10.2).
  • Enzyme Source : Recombinant vs. native enzymes may lack post-translational modifications .
    • Resolution : Standardize protocols (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl) and validate with positive controls (e.g., staurosporine for kinases) .

Structural and Functional Comparisons

Q. How does This compound compare to analogs with Cl or F substituents?

  • Bioactivity :

SubstituentAntifungal IC₅₀ (μM)LogP
NO₂12.32.1
Cl18.92.4
F9.71.8
  • Insight : Fluorine’s electronegativity enhances target binding (ΔG = -8.2 kcal/mol vs. -6.9 kcal/mol for NO₂) but reduces metabolic stability .

Methodological Resources

  • Crystallography : SHELXL for refinement (R1 < 0.05) .
  • Synthesis : Use of microwave-assisted reactions to reduce time (30 min vs. 6 h conventional) .
  • QSAR : MOE or Schrödinger Suite for descriptor calculation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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